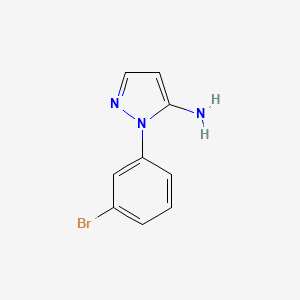

1-(3-Bromophenyl)-1h-pyrazol-5-amine

説明

1-(3-Bromophenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a bromine-substituted phenyl group at position 1 and an amine group at position 5 of the pyrazole ring. Its molecular formula is C₉H₈BrN₃, with a molecular weight of 246.09 g/mol.

特性

IUPAC Name |

2-(3-bromophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-2-1-3-8(6-7)13-9(11)4-5-12-13/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMVSXMVWPUGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)-1h-pyrazol-5-amine can be synthesized through various methods. One common approach involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form 3-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

化学反応の分析

Types of Reactions

1-(3-Bromophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

科学的研究の応用

1-(3-Bromophenyl)-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

作用機序

The mechanism of action of 1-(3-Bromophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Positional Isomerism in Bromophenyl Substituents

Variation in Position 3 Substituents

Modification of Position 1 Substituents

- 1-Methyl-3-phenyl-1H-pyrazol-5-amine (): Structural difference: A methyl group replaces the 3-bromophenyl at position 1.

Physicochemical and Spectroscopic Properties

Key Observations :

- Bulky groups (e.g., tert-butyl) lead to upfield shifts in NMR due to shielding effects .

生物活性

1-(3-Bromophenyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by a five-membered ring structure that exhibits diverse biological activities. Its molecular formula is C10H10BrN3, and it has a molecular weight of approximately 238.08 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions.

Biological Activities

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent. The following sections summarize key findings from recent research.

Anti-Cancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant inhibitory effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting proliferation in breast and colon cancer cells. A study demonstrated that modifications to the pyrazole ring can enhance its cytotoxicity against specific cancer types, suggesting that this compound could be a candidate for further development as an anticancer drug .

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it may serve as a therapeutic agent for inflammatory diseases .

Mechanistic Insights

Binding Affinity and Interaction Studies

Molecular docking studies have been employed to understand the binding affinity of this compound to various biological targets. The compound's interaction with enzymes and receptors is crucial for its pharmacological effects. Research indicates that similar pyrazole compounds can effectively bind to targets involved in inflammation and cancer progression, which may explain their biological activities .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key features and biological activities of related pyrazole derivatives:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 2845-78-5 | 0.88 | Different substitution pattern |

| 3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride | 1031793-63-1 | 0.86 | Hydrochloride salt form |

| 3-(2,5-Dibromophenyl)-1H-pyrazol-5-amine hydrochloride | 1031793-70-0 | 0.85 | Multiple bromine substitutions |

This comparative analysis highlights the unique properties of this compound, particularly its specific bromination pattern, which contributes to its distinct pharmacological profile.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:

- Anti-Tubercular Activity : A study evaluated the efficacy of a series of pyrazole derivatives against Mycobacterium tuberculosis (MTB) strains, revealing that certain modifications led to enhanced activity compared to standard treatments .

- Analgesic Effects : Another investigation focused on the analgesic properties of pyrazole derivatives, demonstrating significant pain relief comparable to established analgesics in animal models .

Q & A

Advanced Research Question

- Quantum chemical calculations : Gaussian or ORCA for optimizing geometries, calculating frontier molecular orbitals (HOMO/LUMO), and simulating reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular dynamics (MD) : To study solvent interactions and conformational flexibility in aqueous/DMSO environments .

- ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

- Variable standardization : Ensure consistent assay protocols (e.g., cell line passage number, serum concentration) .

- Data triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC) .

- Meta-analysis : Compare trends across structurally analogous compounds (e.g., 1-(4-Bromophenyl) derivatives) to identify outliers .

What experimental approaches elucidate the photophysical properties of this compound in different solvents?

Basic Research Question

- Solvatochromism studies : Measure UV-Vis absorption/emission spectra in solvents of varying polarity (e.g., hexane, DMSO) to correlate Stokes shift with solvent dielectric constant .

- Time-resolved fluorescence : Determine excited-state lifetimes using time-correlated single-photon counting (TCSPC).

- DFT/TD-DFT : Simulate solvent effects using the polarizable continuum model (PCM) .

How can regioselectivity challenges in the functionalization of this compound be mitigated?

Advanced Research Question

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution to the pyrazole C4 position .

- Catalytic systems : Use Pd-catalyzed C-H activation for selective arylations or Ru-based catalysts for aminations .

- In-situ monitoring : ReactIR or NMR kinetics to track intermediate formation and adjust reaction conditions dynamically .

What green chemistry principles can be applied to the synthesis of this compound derivatives?

Basic Research Question

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol .

- Catalyst recycling : Immobilize p-TSA on mesoporous silica for reuse in cyclization reactions .

- Energy efficiency : Microwave-assisted synthesis to reduce reaction times and improve yields .

What strategies are recommended for assessing the toxicity and safety profile of this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。